tert-Butyl (S)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl (S)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which provides a new area of chemical space with straightforward functional handles for further diversification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate typically involves the use of tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate as a starting material. The reaction conditions often include the use of triethylamine in dichloromethane at room temperature . The mixture is then poured into water and extracted with ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (S)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl (S)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is used as a spirocyclic building block for the synthesis of novel compounds. Its unique structure allows for the exploration of new chemical spaces .
Biology and Medicine: In biology and medicine, this compound is investigated for its potential as a multifunctional module in drug discovery. Its spirocyclic structure provides a scaffold for the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of various chemical intermediates and active pharmaceutical ingredients. Its versatility makes it a valuable component in the production of complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on target proteins, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- tert-Butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
- tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate
Comparison: tert-Butyl (S)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate is unique due to its specific spirocyclic structure, which provides distinct functional handles for further diversification. Compared to similar compounds, it offers a different set of chemical properties and reactivity, making it a valuable tool in the synthesis of novel compounds and drug discovery .
Properties
Molecular Formula |
C11H19NO4 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
tert-butyl (8S)-8-hydroxy-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-5-11(6-12)7-15-4-8(11)13/h8,13H,4-7H2,1-3H3/t8-/m1/s1 |
InChI Key |
IUFKVLSJQDLOSY-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)COC[C@H]2O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)COCC2O |
Origin of Product |
United States |
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